molecular formula C11H8F3N3O B1386504 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 1086378-43-9

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline

Cat. No. B1386504
CAS RN: 1086378-43-9
M. Wt: 255.2 g/mol
InChI Key: NHHKSAJFJGTQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a chemical compound with the molecular formula C11H8F3N3O . It is a derivative of pyrimidine, a class of compounds that are widely used in the design of pesticides and pharmaceutical molecules . This compound is part of a series of novel trifluoromethyl pyrimidine derivatives that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .

Scientific Research Applications

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the synthesis of organic materials, and in the synthesis of fluorescent dyes. It is also used in the synthesis of polymers and in the synthesis of organic catalysts. In addition, this compound is used in the synthesis of fluorescent probes, which can be used to detect the presence of certain molecules in a sample.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. In addition, it is relatively easy to synthesize and is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and it is not very soluble in organic solvents.

Future Directions

There are numerous potential future directions for research involving 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. One potential area of research is the development of new and improved synthetic methods for the synthesis of this compound. Another potential area of research is the development of new and improved applications for this compound, such as in the synthesis of pharmaceuticals, organic materials, and fluorescent dyes. Furthermore, research could be conducted to further understand the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new and improved methods for the detection of this compound in a sample.

Biochemical Analysis

Biochemical Properties

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .

properties

IUPAC Name

3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKSAJFJGTQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200151
Record name Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086378-43-9
Record name Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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